molecular formula C23H46O4 B1229841 Monoeicosanoin CAS No. 30208-87-8

Monoeicosanoin

Cat. No.: B1229841
CAS No.: 30208-87-8
M. Wt: 386.6 g/mol
InChI Key: UMEKPPOFCOUEDT-UHFFFAOYSA-N
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Description

Monoeicosanoin, also known as glycerol monoarchidate or glycerol monoarachidate, is a monoacylglycerol (MAG) compound. It is an ester formed from eicosanoic acid and glycerol. This compound is categorized under acylglycerols and is known for its applications in various scientific fields .

Scientific Research Applications

Monoeicosanoin has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoeicosanoin can be synthesized through the esterification of eicosanoic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through techniques such as recrystallization or chromatography .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the product is maintained through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions: Monoeicosanoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of monoeicosanoin involves its interaction with lipid membranes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Monoeicosanoin is unique compared to other monoacylglycerols due to its long-chain fatty acid component. Similar compounds include:

    Monopalmitin: Contains palmitic acid.

    Monostearin: Contains stearic acid.

    Monoolein: Contains oleic acid.

Uniqueness: this compound’s long-chain eicosanoic acid provides distinct physicochemical properties, such as higher melting points and specific interactions with lipid membranes, making it particularly useful in specialized applications .

Properties

IUPAC Name

2,3-dihydroxypropyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKPPOFCOUEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015359
Record name alpha-Monoarachin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50906-68-8
Record name alpha-Monoarachin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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